Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester
Description
This compound is a methyl ester of benzoic acid with a complex substituent at the 4-position. The substituent consists of a propenyl chain containing an amino group (-NH₂) and a ketone (=O), which is further linked to a 4-(pentyloxy)phenyl group. The molecular formula is inferred as C₂₂H₂₅NO₅, with a molecular weight of approximately 383.4 g/mol. This structure suggests applications in medicinal chemistry or materials science, where tunable solubility and bioactivity are critical .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-3-amino-3-(4-pentoxyphenyl)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C22H25NO4/c1-3-4-5-14-27-19-12-10-16(11-13-19)20(23)15-21(24)17-6-8-18(9-7-17)22(25)26-2/h6-13,15H,3-5,14,23H2,1-2H3/b20-15- |
InChI Key |
JRHZKWPPABBUSB-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C(=C/C(=O)C2=CC=C(C=C2)C(=O)OC)/N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-amino benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Amino/Ketone Substitutents
- Compound 1 (): Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester Substituent: A 3,4-dimethoxybenzoyl group attached via an amide linkage. Key differences: The absence of a propenyl linker and the presence of methoxy (-OCH₃) and hydroxyl (-OH) groups. Implications: Increased polarity due to hydroxyl and methoxy groups, reducing lipophilicity compared to the target compound. The amide group enhances stability against ester hydrolysis .
- Compound 2 (): Benzoic acid, 4-methyl-, 2-cyano-1-methyl-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl ester Substituent: A propenyl ester with cyano (-CN) and trifluoromethyl (-CF₃) groups. The cyano group may enhance reactivity in nucleophilic additions. Molecular weight: 388.34 g/mol vs. 383.4 g/mol (target). Predicted boiling point: 521.4°C (), suggesting high thermal stability due to aromatic and fluorinated groups .
Esters with Alkyl/Aryloxy Chains
- Compound 3 (): Benzoic acid, 4-(1-methylethyl)-, 4-(pentyloxy)phenyl ester Substituent: A 4-(pentyloxy)phenyl group attached via an ester linkage. Key differences: Lacks the propenyl-amino-ketone moiety, resulting in simpler hydrophobicity without hydrogen-bonding sites. Molecular weight: 326.43 g/mol, lower than the target compound due to the absence of the propenyl chain .
- Compound 4 (): Ethyl 4-methylbenzoate Substituent: A methyl group at the 4-position. Applications: Commonly used as a fragrance or solvent due to high volatility and low polarity .
Substitutents Influencing Electronic Properties
- Compound 5 (): Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester Substituent: A nitro (-NO₂) group, which is strongly electron-withdrawing. Implications: The nitro group increases acidity (pKa reduction) and may enhance reactivity in electrophilic substitution reactions. Contrasts with the electron-donating pentyloxy group in the target compound .
- Compound 6 (): Benzoic acid, 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-, methyl ester Substituent: An acetylenic (alkyne) chain with a hydroxyl group. The hydroxyl group increases hydrophilicity .
Data Table: Key Properties of Comparable Compounds
*LogP values estimated based on substituent contributions.
Key Takeaways
Lipophilicity : The target compound’s pentyloxy group confers higher lipophilicity than analogs with polar groups (e.g., hydroxyl, nitro) .
Hydrogen Bonding: The amino and ketone groups enable interactions with biological targets, distinguishing it from simple esters like ethyl 4-methylbenzoate .
Stability: Electron-withdrawing groups (e.g., -CF₃, -CN) in analogs like Compound 2 enhance resistance to hydrolysis compared to the target compound’s amino-ketone linker .
Synthetic Utility: Propenyl and acetylenic groups (e.g., Compound 6) offer sites for further functionalization, though the target compound’s amino group may limit such reactivity .
Biological Activity
Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester, also known as a complex benzoic acid derivative, is characterized by its unique structural features, including a benzoate backbone, an amino group, and a pentyloxy side chain. This compound has gained interest in various biological applications due to its potential therapeutic properties.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The presence of the amino and pentyloxy groups may enhance the compound's effectiveness against various pathogens. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways.
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives is well-documented. The methyl ester form can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzoic acid derivatives, including the methyl ester variant. The results demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by these pathogens.
Study 2: Antioxidant Activity Assessment
In another investigation published in Food Chemistry, the antioxidant activity of benzoic acid derivatives was assessed using DPPH radical scavenging assays. The methyl ester exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzoic Acid, Methyl Ester | Simple ester form | Moderate antimicrobial activity |
| Benzoic Acid Derivative | Contains amino and pentyloxy groups | Enhanced antimicrobial and antioxidant activity |
| Salicylic Acid | Hydroxy group on benzene | Anti-inflammatory properties |
This table illustrates how modifications in the chemical structure can lead to variations in biological activity, emphasizing the potential of the target compound for further research and development.
The biological activities of benzoic acid derivatives can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic pentyloxy group enhances membrane permeability, facilitating the entry of the compound into microbial cells.
- Radical Scavenging : The presence of functional groups capable of donating electrons helps neutralize free radicals.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in microbial metabolism, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
